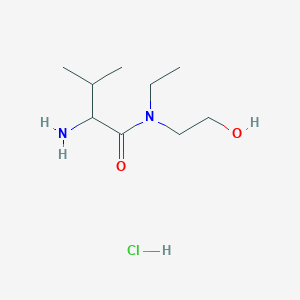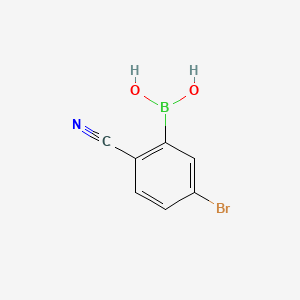
5-ブロモ-2-シアノフェニルボロン酸
説明
“5-Bromo-2-cyanophenylboronic acid” is a chemical compound with the empirical formula C7H5BBrNO2 . It is often used in research and development .
Synthesis Analysis
The synthesis of “5-Bromo-2-cyanophenylboronic acid” involves several steps. One of the key steps is the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-cyanophenylboronic acid” is represented by the empirical formula C7H5BBrNO2 . The molecular weight of this compound is 225.84 .
Chemical Reactions Analysis
“5-Bromo-2-cyanophenylboronic acid” is involved in various chemical reactions. One of the most significant reactions is the Suzuki–Miyaura coupling . This reaction involves the use of a palladium catalyst and a boron reagent .
Physical And Chemical Properties Analysis
“5-Bromo-2-cyanophenylboronic acid” is a solid substance . It has a melting point of 248-255 °C . The compound should be stored at a temperature of 2-8°C .
科学的研究の応用
鈴木・宮浦クロスカップリング反応
5-ブロモ-2-シアノフェニルボロン酸は、有機合成において炭素-炭素結合を形成するために広く用いられる鈴木・宮浦クロスカップリング反応における重要な試薬です。この反応は、その温和な条件と様々な官能基に対する許容性により特に価値があります。 ボロン酸は求核剤として作用し、パラジウム触媒の存在下で求電子性ハロゲン化物とカップリングします .
有機電子材料の合成
この化合物は、有機光増感剤などの有機電子材料の合成に使用されます。これらの材料は、有機発光ダイオード(OLED)や太陽電池などの次世代電子デバイスの開発に不可欠です。 ボロン酸は、これらの材料の電子特性に不可欠な臭素とシアノ基の導入を促進します .
医薬品中間体の開発
医薬品研究において、5-ブロモ-2-シアノフェニルボロン酸は様々な薬物候補の合成における中間体として役立ちます。 臭素とシアノ官能基を導入する能力は、潜在的な治療薬の分子構造とそれに伴う生物学的活性を修飾するために利用されます .
染料合成のための材料化学
このボロン酸は、染料合成、特に特定の光吸収特性を持つ化合物の作成においても重要です。 これらの染料は、生物学的染色から光活性材料の開発まで、幅広い用途を持っています .
ボロン添加グラフェンの作成
研究者は、5-ブロモ-2-シアノフェニルボロン酸を用いて、純粋なグラフェンよりも電気的および熱的特性が向上したボロン添加グラフェンを作成しています。 この用途は、優れた導電率と強度を持つ材料の進歩にとって重要です .
触媒研究
このボロン酸誘導体は、触媒研究の対象であり、科学者は様々な化学反応におけるリガンドまたは触媒としての役割を探求しています。 この研究は、より効率的で選択的な触媒プロセスを開発することを目的としています .
作用機序
Target of Action
5-Bromo-2-cyanophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic groups that are involved in the formation of carbon-carbon bonds .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 5-Bromo-2-cyanophenylboronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of the boronic acid group from the boron atom to a palladium catalyst . The palladium catalyst facilitates the formation of new carbon-carbon bonds, thereby enabling the coupling of chemically differentiated fragments .
Biochemical Pathways
The primary biochemical pathway affected by 5-Bromo-2-cyanophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves several steps, including oxidative addition, transmetalation, and reductive elimination . The end result of this pathway is the formation of new carbon-carbon bonds, which is a crucial process in organic synthesis .
Pharmacokinetics
It’s important to note that the compound’s stability and reactivity can be influenced by various factors, including its physical and chemical properties, the conditions under which it is stored and used, and the presence of other compounds .
Result of Action
The primary result of the action of 5-Bromo-2-cyanophenylboronic acid is the formation of new carbon-carbon bonds . This is achieved through its role as a reagent in the Suzuki-Miyaura cross-coupling reaction . The ability to form new carbon-carbon bonds is crucial in organic synthesis, as it allows for the creation of complex organic compounds from simpler precursors .
Action Environment
The action of 5-Bromo-2-cyanophenylboronic acid can be influenced by various environmental factors. For instance, the rate of the Suzuki-Miyaura cross-coupling reaction can be affected by the pH of the reaction environment . Additionally, the stability of the compound can be influenced by storage conditions, such as temperature . Therefore, careful control of environmental conditions is necessary to ensure the effective action of 5-Bromo-2-cyanophenylboronic acid .
将来の方向性
生化学分析
Biochemical Properties
5-Bromo-2-cyanophenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound interacts with palladium catalysts to facilitate the transmetalation step in these reactions, leading to the formation of new carbon-carbon bonds. Additionally, 5-Bromo-2-cyanophenylboronic acid can interact with enzymes and proteins that have boron-binding sites, potentially inhibiting or modifying their activity.
Cellular Effects
The effects of 5-Bromo-2-cyanophenylboronic acid on various types of cells and cellular processes are of great interest to researchers. This compound can influence cell function by interacting with cellular enzymes and proteins, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function . Additionally, 5-Bromo-2-cyanophenylboronic acid can impact cell proliferation and apoptosis, making it a valuable tool for studying these processes in vitro.
Molecular Mechanism
At the molecular level, 5-Bromo-2-cyanophenylboronic acid exerts its effects through various mechanisms. One of the primary mechanisms is its ability to form covalent bonds with biomolecules that have nucleophilic sites, such as hydroxyl or amino groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Furthermore, 5-Bromo-2-cyanophenylboronic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromo-2-cyanophenylboronic acid over time are important considerations in laboratory settings. This compound is relatively stable under standard storage conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid and other degradation products . The temporal effects of 5-Bromo-2-cyanophenylboronic acid on cellular function can vary depending on the duration of exposure and the specific experimental conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular metabolism and function.
Dosage Effects in Animal Models
In animal models, the effects of 5-Bromo-2-cyanophenylboronic acid vary with different dosages. Low doses of this compound may have minimal impact on overall health and cellular function, while higher doses can lead to toxic effects and adverse reactions . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. At high doses, 5-Bromo-2-cyanophenylboronic acid can cause oxidative stress, inflammation, and damage to tissues, highlighting the importance of careful dosage control in experimental studies.
Metabolic Pathways
5-Bromo-2-cyanophenylboronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can act as an inhibitor or activator of specific enzymes, thereby influencing metabolic flux and the levels of metabolites . For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and overall cellular metabolism. Additionally, 5-Bromo-2-cyanophenylboronic acid can interact with cofactors such as NADH or FADH2, further modulating metabolic pathways.
Transport and Distribution
The transport and distribution of 5-Bromo-2-cyanophenylboronic acid within cells and tissues are critical for understanding its biological effects. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can bind to various proteins and other biomolecules, influencing its localization and accumulation. The distribution of 5-Bromo-2-cyanophenylboronic acid within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of 5-Bromo-2-cyanophenylboronic acid is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, 5-Bromo-2-cyanophenylboronic acid may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.
特性
IUPAC Name |
(5-bromo-2-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCIFFSGTUEHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674605 | |
| Record name | (5-Bromo-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032231-30-3 | |
| Record name | B-(5-Bromo-2-cyanophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1032231-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


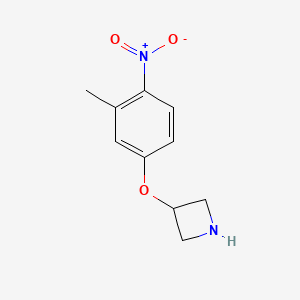
![3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441123.png)
![4-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441125.png)
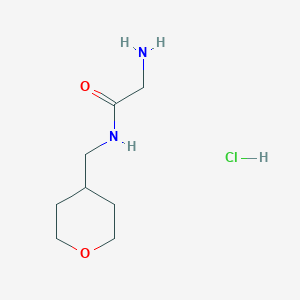
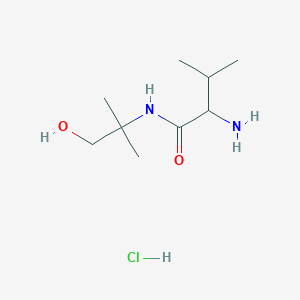
![4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol](/img/structure/B1441131.png)
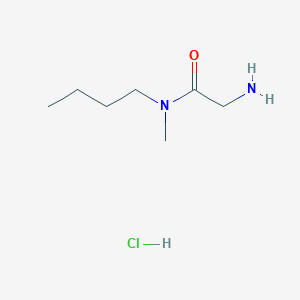
![2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride](/img/structure/B1441133.png)

![3-[(3-Fluorophenyl)methyl]pyrrolidine](/img/structure/B1441135.png)

